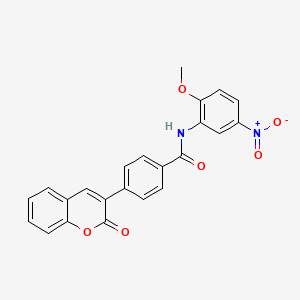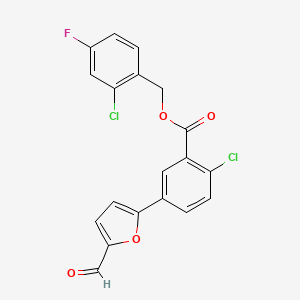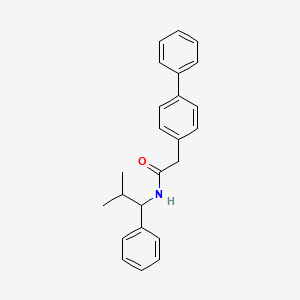![molecular formula C18H16ClN3O2 B4142093 5-(2-chlorophenyl)-2-methyl-N-[(5-methylpyrazin-2-yl)methyl]-3-furamide](/img/structure/B4142093.png)
5-(2-chlorophenyl)-2-methyl-N-[(5-methylpyrazin-2-yl)methyl]-3-furamide
Übersicht
Beschreibung
5-(2-chlorophenyl)-2-methyl-N-[(5-methylpyrazin-2-yl)methyl]-3-furamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PAK1 inhibitor IPA-3 and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions.
Wirkmechanismus
The mechanism of action of 5-(2-chlorophenyl)-2-methyl-N-[(5-methylpyrazin-2-yl)methyl]-3-furamide involves the inhibition of PAK1 signaling pathway. PAK1 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell proliferation, migration, and survival. Studies have shown that PAK1 is overexpressed in various types of cancer, and its inhibition can lead to the suppression of tumor growth and metastasis.
Biochemical and Physiological Effects:
Studies have shown that 5-(2-chlorophenyl)-2-methyl-N-[(5-methylpyrazin-2-yl)methyl]-3-furamide can have significant biochemical and physiological effects. This compound can inhibit the activity of PAK1, leading to the suppression of cancer cell growth and proliferation. It can also induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, this compound can inhibit the migration and invasion of cancer cells, leading to the suppression of tumor metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 5-(2-chlorophenyl)-2-methyl-N-[(5-methylpyrazin-2-yl)methyl]-3-furamide in lab experiments is its specificity towards PAK1 signaling pathway. This compound can selectively inhibit PAK1 activity without affecting other kinases. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on 5-(2-chlorophenyl)-2-methyl-N-[(5-methylpyrazin-2-yl)methyl]-3-furamide. One of the major areas of research is the development of more potent and selective PAK1 inhibitors. Additionally, studies are underway to investigate the potential applications of this compound in combination with other anticancer drugs. The development of novel drug delivery systems can also enhance the bioavailability and efficacy of this compound. Finally, the clinical trials are required to evaluate the safety and efficacy of this compound in human subjects.
Conclusion:
In conclusion, 5-(2-chlorophenyl)-2-methyl-N-[(5-methylpyrazin-2-yl)methyl]-3-furamide is a promising chemical compound that has potential applications in various fields, particularly in cancer treatment. Its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been extensively studied. Further research is required to develop more potent and selective PAK1 inhibitors and evaluate the safety and efficacy of this compound in clinical trials.
Wissenschaftliche Forschungsanwendungen
5-(2-chlorophenyl)-2-methyl-N-[(5-methylpyrazin-2-yl)methyl]-3-furamide has been extensively studied for its potential applications in various fields. One of the major areas of research is cancer treatment. Studies have shown that PAK1 inhibitor IPA-3 can inhibit the growth and proliferation of cancer cells by targeting the PAK1 signaling pathway. This compound has also been studied for its potential applications in neurodegenerative diseases, cardiovascular diseases, and inflammatory disorders.
Eigenschaften
IUPAC Name |
5-(2-chlorophenyl)-2-methyl-N-[(5-methylpyrazin-2-yl)methyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-11-8-21-13(9-20-11)10-22-18(23)15-7-17(24-12(15)2)14-5-3-4-6-16(14)19/h3-9H,10H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBMPXCHUMEQME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)CNC(=O)C2=C(OC(=C2)C3=CC=CC=C3Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-chlorophenyl)-2-methyl-N-[(5-methylpyrazin-2-yl)methyl]-3-furamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-({3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}amino)ethanol hydrochloride](/img/structure/B4142011.png)
![methyl 5-({[5-(4-butoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-2-furoate](/img/structure/B4142015.png)
![1-(4-bromophenyl)-2-(4-fluorobenzyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4142034.png)

![1-[({4-allyl-5-[(2-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]-4-phenylpiperazine](/img/structure/B4142043.png)

![1-[3-({[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4-methoxyphenyl]ethanone](/img/structure/B4142054.png)
![4-(1-benzyl-1H-benzimidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B4142070.png)
![4-[(5-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]morpholine](/img/structure/B4142082.png)
![{4-[(benzylamino)methyl]-2-iodo-6-methoxyphenoxy}acetonitrile hydrochloride](/img/structure/B4142087.png)

amine hydrochloride](/img/structure/B4142108.png)

![2-[({2-[(2-chlorobenzyl)oxy]-1-naphthyl}methyl)amino]ethanol hydrochloride](/img/structure/B4142117.png)